TTR stabilizer L6 mechanism of action
TTR stabilizer L6 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Acoramidis (B605222) (AG10): A Potent Transthyretin Stabilizer
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein.[1][2][3] TTR, a protein primarily synthesized in the liver, functions as a transporter for thyroxine (T4) and retinol (B82714) (vitamin A) via retinol-binding protein.[2][4] In its native state, TTR exists as a homotetramer.[4] The dissociation of this tetramer into its constituent monomers is the critical, rate-limiting step in the amyloidogenic cascade.[1][5][6] These monomers can then misfold and aggregate into toxic amyloid fibrils that accumulate in various organs, predominantly the heart and nerves, leading to cardiomyopathy (ATTR-CM) and/or polyneuropathy (ATTR-PN).[1][7]
A key therapeutic strategy is the kinetic stabilization of the TTR tetramer to prevent its dissociation.[2][5][6] Acoramidis (formerly AG10) is a novel, orally bioavailable small molecule designed as a potent and selective kinetic stabilizer of TTR.[7][8][9] It is being developed for the treatment of ATTR by targeting the root cause of the disease—TTR tetramer dissociation.[7][9] This guide provides a detailed examination of the core mechanism of action of acoramidis, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Core Mechanism of Action: Mimicking Natural Protection
Acoramidis exerts its therapeutic effect by binding to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[1][10] This binding event significantly increases the kinetic barrier for tetramer dissociation, effectively locking the protein in its native, non-pathogenic quaternary structure.[1][5]
The unique potency of acoramidis stems from its ability to mimic the stabilizing interactions of a naturally occurring, disease-suppressing TTR variant, T119M.[1][11][12] X-ray crystallography studies have revealed that acoramidis forms critical hydrogen bonds with the Serine 117 (S117) residues on adjacent TTR monomers within the T4 binding pocket.[1][10][13] This creates an electrostatic bridge across the dimer-dimer interface, analogous to the stabilizing interactions observed in the protective T119M variant.[1][10] This interaction is a key contributor to the enthalpically driven, high-affinity binding of acoramidis to TTR.[1][10] In contrast, the binding of other stabilizers like tafamidis (B1682582) is driven by both enthalpic and entropic contributions and lacks these specific S117 interactions.[10][14]
Quantitative Data Summary
The efficacy and potency of acoramidis have been quantified through various preclinical and clinical studies. The following tables summarize key data points.
Table 1: Comparative Binding Affinities and Thermodynamics
| Compound | Binding Affinity (Kd) | Binding Enthalpy (ΔH) | Binding Entropy (TΔS) |
| Acoramidis (AG10) | 4.8 ± 1.9 nM [1] | -13.60 kcal/mol [1][10] | -2.26 kcal/mol [1][10] |
| Tafamidis | 4.4 ± 1.3 nM[1] | -5.00 kcal/mol[1][10] | 6.39 kcal/mol[1][10] |
| Tolcapone | 20.6 ± 3.7 nM[1] | -10.1 kcal/mol[1] | 0.4 kcal/mol[1] |
| Diflunisal | 407 ± 35 nM[1] | -8.38 kcal/mol[1] | 0.34 kcal/mol[1] |
Table 2: In Vitro and Ex Vivo TTR Stabilization
| Compound | Concentration | Assay Condition | % TTR Stabilization / Occupancy |
| Acoramidis (AG10) | 10 µM | Human Serum (Acid-mediated dissociation) | 97.6 ± 9.4% [8][15] |
| Acoramidis (AG10) | 10 µM | Human Serum (FPE Assay) | 96.6 ± 2.1% [1] |
| Tafamidis | 10 µM | Human Serum (Acid-mediated dissociation) | 49.4 ± 4.3%[8][15] |
| Tafamidis | 20 µM (Clinical Cmax) | Human Serum (FPE Assay) | ~65%[1] |
| Tolcapone | 20 µM (Clinical Cmax) | Human Serum (FPE Assay) | 86 ± 3.2%[1] |
| Diflunisal | 200 µM (Clinical Cmax) | Human Serum (FPE Assay) | ~65%[1] |
Table 3: Pharmacokinetic and Clinical Pharmacodynamic Data
| Parameter | Value / Observation | Study Population / Context |
| Oral Bioavailability | Good oral bioavailability observed in nonhuman mammals.[7] | Preclinical (mouse, rat, dog, monkey)[7][12] |
| Half-life (t½) | ~25 hours[7][16] | Healthy Adult Volunteers[7][16] |
| Time to Max Concentration (Tmax) | < 1 hour[7][16] | Healthy Adult Volunteers[7][16] |
| TTR Stabilization (Phase 2) | >90% average stabilization at Day 28[17] | Symptomatic ATTR-CM Patients[17] |
| Serum TTR Levels (Phase 2) | +50% increase from baseline (800 mg BID dose)[17] | Symptomatic ATTR-CM Patients[17] |
| TTR Stabilization (Phase 3 OLE) | Mean stabilization of 99% at Month 45[18] | ATTR-CM Patients (Open-Label Extension) |
Experimental Protocols and Methodologies
The characterization of acoramidis involved several key experimental techniques to determine its binding, stabilization efficacy, and pharmacokinetic/pharmacodynamic profile.
TTR Stabilization by Western Blot Assay
This assay directly measures the ability of a compound to prevent TTR tetramer dissociation under denaturing conditions.
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Protocol:
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Human serum is pre-incubated with the test compound (e.g., acoramidis) or a vehicle control (DMSO).
-
The serum is subjected to denaturing conditions, typically by lowering the pH to ~4.0-4.4, for an extended period (e.g., 72 hours) to induce tetramer dissociation.[15]
-
Aliquots are taken at time points (e.g., 0 and 72 hours).
-
The TTR in the aliquots is cross-linked using glutaraldehyde (B144438) to preserve the quaternary structure (tetramers vs. monomers).[15]
-
Samples are analyzed via non-denaturing polyacrylamide gel electrophoresis (PAGE) followed by Western blotting with an anti-TTR antibody.
-
The band intensity corresponding to the TTR tetramer is quantified to determine the percentage of stabilized TTR relative to the initial amount.[19]
-
Fluorescent Probe Exclusion (FPE) Assay
This is a competition-based assay used to assess the binding of a ligand to the T4 sites on TTR in a high-throughput manner, often directly in serum.[12]
-
Protocol:
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A fluorescent probe that binds to the TTR T4 sites is added to human serum or a solution of purified TTR.
-
Binding of the probe results in a measurable fluorescence signal.
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A test compound (acoramidis) is added to the mixture.
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If the test compound binds to the T4 sites, it displaces the fluorescent probe, leading to a decrease in the fluorescence signal.[1]
-
The degree of fluorescence reduction is proportional to the binding affinity and occupancy of the T4 sites by the test compound.[1] This provides a measure of target engagement and can be correlated with TTR stabilization.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy ΔH and entropy ΔS).
-
Protocol:
-
A solution of purified TTR protein is placed in the sample cell of the calorimeter.
-
A highly concentrated solution of the ligand (acoramidis) is placed in a titration syringe.
-
The ligand is injected into the TTR solution in small, precise aliquots.
-
The instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) with each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
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This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, ΔH, ΔS).[13]
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Clinical Development and Efficacy
Acoramidis has progressed through a rigorous clinical development program, demonstrating safety, tolerability, and robust target engagement.
-
Phase 1: In healthy adult volunteers, acoramidis was well-tolerated with a favorable pharmacokinetic profile, including a half-life of approximately 25 hours.[7][16] Complete (>90%) TTR stabilization was achieved at the highest dose tested.[7][16]
-
Phase 2: In a study with symptomatic ATTR-CM patients, acoramidis was well-tolerated and demonstrated near-complete TTR stabilization (>90%) at day 28.[17] This high level of stabilization was correlated with a statistically significant and dose-dependent increase in serum TTR concentrations, a prognostic indicator of survival in ATTR-CM.[17]
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Phase 3 (ATTRibute-CM): This large-scale, randomized, placebo-controlled trial evaluated the efficacy and safety of acoramidis in patients with ATTR-CM.[20] The study met its primary endpoints, demonstrating significant clinical benefits.[21] Long-term data from the open-label extension (OLE) study showed that early and continuous use of acoramidis was associated with sustained clinical benefits, including reduced risk of all-cause mortality and cardiovascular-related hospitalizations through 42 months.[21][22]
Conclusion
Acoramidis (AG10) is a highly potent and selective TTR kinetic stabilizer that functions by binding to the thyroxine-binding sites of the TTR tetramer. Its mechanism of action is distinguished by the formation of specific hydrogen bonds that mimic the naturally protective T119M TTR variant, resulting in a highly stable TTR-ligand complex and an enthalpically favorable binding profile.[1][10] Extensive preclinical and clinical data have demonstrated its ability to achieve near-complete stabilization of both wild-type and mutant TTR in vitro and in patients, translating to significant and sustained clinical benefits in individuals with transthyretin amyloid cardiomyopathy.[8][15][17][21] This targeted approach, which addresses the fundamental cause of TTR amyloidosis, establishes acoramidis as a promising therapeutic agent for this devastating disease.
References
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- 15. AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. bridgebio.com [bridgebio.com]
- 18. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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- 21. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
